2(1H)-Pyridinethione, 4-methyl-5-nitro-
Overview
Description
2(1H)-Pyridinethione, 4-methyl-5-nitro- is a heterocyclic compound characterized by a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 4-methyl-5-nitro- typically involves the nitration of 4-methylpyridine followed by thiolation. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration reaction. After nitration, the resulting 4-methyl-5-nitropyridine undergoes thiolation using thiourea or other sulfur-containing reagents under basic conditions to yield 2(1H)-Pyridinethione, 4-methyl-5-nitro-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinethione, 4-methyl-5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Reduction: Iron powder, hydrochloric acid.
Major Products Formed
Oxidation: 2(1H)-Pyridinethione, 4-methyl-5-aminopyridine.
Substitution: Various substituted pyridinethione derivatives.
Reduction: 2(1H)-Pyridinethione, 4-methyl-5-aminopyridine.
Scientific Research Applications
2(1H)-Pyridinethione, 4-methyl-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinethione, 4-methyl-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-5-nitropyridine: Similar structure but with an amino group instead of a thiol group.
4-Methyl-5-nitropyridine-2-thiol: Similar structure but with a thiol group at a different position.
Uniqueness
2(1H)-Pyridinethione, 4-methyl-5-nitro- is unique due to the presence of both a nitro group and a thiol group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-5-nitro-1H-pyridine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-4-2-6(11)7-3-5(4)8(9)10/h2-3H,1H3,(H,7,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUROIWGRJGQLSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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